cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester

説明

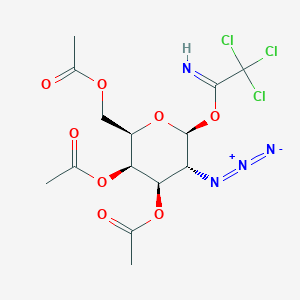

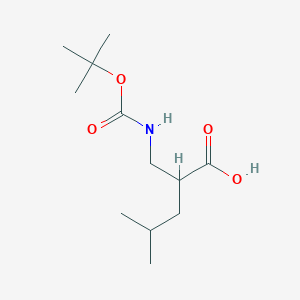

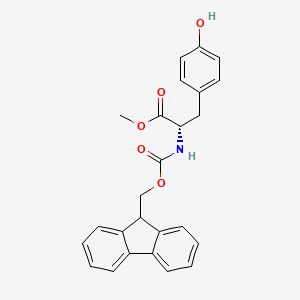

“Cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester” is a chemical compound with the IUPAC name methyl (2R,3S)-2-phenyl-3-pyrrolidinecarboxylate . It has a molecular weight of 205.26 and is a light yellow solid .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle . This structure is further characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .Physical And Chemical Properties Analysis

“this compound” is a light yellow solid . It has a molecular weight of 205.26 .科学的研究の応用

Synthesis and Chemical Transformations :

- "cis-Fused hexahydro-4aH-indeno[1,2-b]pyridines: transformation of bridgehead ester group and conversion to tricyclic analogues of NK-1 and dopamine receptor ligands" by de Wit et al. (2001) discusses the transformation of the bridgehead ester group in cis-fused methyl 2-oxo-9b-phenyl-1,2,3,4,5,9b-hexahydro–4aH-indeno[1,2-b]pyridine-4a-carboxylates, leading to the creation of tricyclic analogues of NK-1 antagonists and a bicyclic dopamine receptor ligand (de Wit et al., 2001).

Development of Medicinal Compounds :

- In "Synthesis of cucurbitine derivatives: facile straightforward approach to methyl 3-amino-4-aryl-1-methylpyrrolydine-3-carboxylates," Blanco-Ania et al. (2009) report on the synthesis of cis- and trans-substituted cucurbitine derivatives from methyl 2-nitroacetate, which can be further used in the development of various medicinal compounds (Blanco‐Ania et al., 2009).

Enzymatic and Microbial Studies :

- The paper "Specificity of the Escherichia coli proline transport system" by Rowland and Tristram (1975) explores the importance of the carbonyl portion of the carboxyl group at position 2 of the pyrrolidine ring for uptake by the proline permease of Escherichia coli, highlighting the biological relevance of such structures (Rowland & Tristram, 1975).

Application in Antibacterial Research :

- Kudryavtsev et al. (2009) in "Probing of the cis-5-phenyl proline scaffold as a platform for the synthesis of mechanism-based inhibitors of the Staphylococcus aureus sortase SrtA isoform" synthesized cis-5-Phenyl prolinates, which can serve as a foundation for developing antibacterials and antivirulence agents (Kudryavtsev et al., 2009).

Photochemical and Sensitization Studies :

- "A novel[2 + 3]cycloaddition reaction: singlet oxygen mediated formation of 1,3-dipole from iminodiacetic acid methyl ester and its addition to maleimides" by Cheng et al. (2001) describes the photochemical reactions involving pyrrolidine derivatives, providing insights into their behavior under certain conditions (Cheng et al., 2001).

将来の方向性

The future directions for “cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester” and similar compounds lie in their potential use in drug discovery. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring allows for the exploration of different stereoisomers, potentially leading to compounds with different biological activities .

作用機序

Target of Action

It is known that pyrrolidine derivatives can exhibit activity against various kinases .

Mode of Action

Pyrrolidine derivatives have been shown to interact with their targets and induce changes at the molecular level

Biochemical Pathways

Pyrrolidine derivatives can influence various biochemical pathways depending on their specific targets .

特性

IUPAC Name |

methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQACFNSKPYNJEE-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCN[C@H]1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-hydroxy-2-adamantyl)phenyl]formamide](/img/structure/B3156357.png)

![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3156360.png)

![Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B3156368.png)

![8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt](/img/structure/B3156448.png)